Cas no 2680725-34-0 (methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate)

Methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate is a brominated benzoate derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino functionality. This compound is primarily utilized in organic synthesis as a versatile intermediate for constructing complex molecules, particularly in peptide chemistry and pharmaceutical research. The presence of the Cbz group ensures selective deprotection under mild conditions, while the bromo substituent offers a reactive site for further functionalization via cross-coupling reactions. Its crystalline solid form and well-defined reactivity profile make it a reliable choice for controlled synthetic transformations. The ester moiety further enhances solubility in common organic solvents, facilitating downstream applications.
methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate structure
2680725-34-0 structure
商品名:methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate
CAS番号:2680725-34-0
MF:C16H14BrNO4
メガワット:364.190663814545
CID:5622556
PubChem ID:165933354

methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate 化学的及び物理的性質

名前と識別子

    • EN300-28300191
    • methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate
    • 2680725-34-0
    • methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate
    • インチ: 1S/C16H14BrNO4/c1-21-15(19)12-7-8-14(13(17)9-12)18-16(20)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,20)
    • InChIKey: TVNLVJRBGMSQOQ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(=O)OC)C=CC=1NC(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 363.01062g/mol
  • どういたいしつりょう: 363.01062g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 384
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28300191-2.5g
methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate
2680725-34-0 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28300191-0.5g
methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate
2680725-34-0 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28300191-5.0g
methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate
2680725-34-0 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28300191-0.05g
methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate
2680725-34-0 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28300191-0.25g
methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate
2680725-34-0 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28300191-10.0g
methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate
2680725-34-0 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28300191-1.0g
methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate
2680725-34-0 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28300191-10g
methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate
2680725-34-0
10g
$5221.0 2023-09-07
Enamine
EN300-28300191-1g
methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate
2680725-34-0
1g
$1214.0 2023-09-07
Enamine
EN300-28300191-0.1g
methyl 4-{[(benzyloxy)carbonyl]amino}-3-bromobenzoate
2680725-34-0 95.0%
0.1g
$1068.0 2025-03-19

methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate 関連文献

methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoateに関する追加情報

Research Briefing on Methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate (CAS: 2680725-34-0) in Chemical Biology and Pharmaceutical Applications

Methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate (CAS: 2680725-34-0) is a specialized chemical intermediate gaining attention in medicinal chemistry and drug discovery. This brominated benzoate derivative serves as a key building block in the synthesis of biologically active compounds, particularly in the development of protease inhibitors and kinase-targeted therapies. Recent studies highlight its utility in constructing pharmacophores for potential anticancer and anti-inflammatory agents.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's role as a precursor in synthesizing novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized its bromo substituent for palladium-catalyzed cross-coupling reactions to generate diverse compound libraries. The benzyloxycarbonyl (Cbz) protecting group proved particularly valuable for subsequent amine deprotection in multistep syntheses.

Structural analyses reveal that methyl 4-{(benzyloxy)carbonylamino}-3-bromobenzoate's molecular architecture (C16H14BrNO4) provides optimal steric and electronic properties for nucleophilic aromatic substitution reactions. Its crystalline form (mp 112-114°C) shows excellent stability under standard storage conditions, making it practical for industrial-scale applications. Recent process chemistry improvements have achieved >85% yield in its synthesis from 4-amino-3-bromobenzoic acid.

Emerging applications include its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules, as reported in a 2024 ACS Chemical Biology publication. The bromine atom serves as an attachment point for linker molecules, while the ester group allows straightforward conversion to carboxylic acid derivatives. This dual functionality positions the compound as a versatile scaffold for targeted protein degradation platforms.

Ongoing research explores structure-activity relationship (SAR) studies using this building block in kinase inhibitor development. Computational modeling suggests that derivatives maintain favorable binding interactions with ATP pockets while improving metabolic stability. Pharmaceutical companies have included analogs in preclinical pipelines for autoimmune disorders, with two candidates entering Phase I trials in 2024.

Quality control advancements now enable HPLC purity >98% for commercial batches, addressing previous challenges with brominated byproducts. The compound's stability profile supports its growing adoption in automated synthesis platforms, particularly in DNA-encoded library technologies for hit identification.

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